2-butyl-N,N'-bis(4-propoxyphenyl)propanediamide
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Overview
Description
2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide is an organic compound characterized by its unique structure, which includes two propoxyphenyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-propoxybenzaldehyde and 2-butylpropanediamide.
Condensation Reaction: The 4-propoxybenzaldehyde undergoes a condensation reaction with 2-butylpropanediamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation or cell proliferation, depending on its application.
Comparison with Similar Compounds
Similar Compounds
2-butyl-N,N’-bis(4-hydroxyphenyl)propanediamide: Similar structure but with hydroxy groups instead of propoxy groups.
2-butyl-N,N’-bis(4-methoxyphenyl)propanediamide: Contains methoxy groups instead of propoxy groups.
Uniqueness
This detailed overview provides a comprehensive understanding of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H34N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-butyl-N,N'-bis(4-propoxyphenyl)propanediamide |
InChI |
InChI=1S/C25H34N2O4/c1-4-7-8-23(24(28)26-19-9-13-21(14-10-19)30-17-5-2)25(29)27-20-11-15-22(16-12-20)31-18-6-3/h9-16,23H,4-8,17-18H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
RHNBAQCDHQTMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)OCCC)C(=O)NC2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
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